Structural Scaffold Differentiation from Thalidomide-Derived CRBN Ligands
2-Cyclopentyl-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide employs a 2,5-dioxopyrrolidine (succinimide) ring as its CRBN-binding warhead rather than the phthalimide (thalidomide), isoindolinone (lenalidomide), or glutarimide (pomalidomide) rings characteristic of classical IMiDs [1]. This scaffold replacement reduces aromatic ring count from 1–2 (depending on the IMiD comparator) to zero within the CRBN-binding motif, thereby lowering predicted aromatic π–π stacking interactions with the CRBN binding pocket and potentially reducing CYP450-mediated oxidative metabolism associated with aromatic rings [2]. The cyclopentylacetamide N-substituent further differentiates this compound from the aniline-derived N-substituents found in lenalidomide and the phthalimide N-substitution of thalidomide.
| Evidence Dimension | Aromatic ring count in CRBN-binding pharmacophore |
|---|---|
| Target Compound Data | 0 aromatic rings in the 2,5-dioxopyrrolidine warhead |
| Comparator Or Baseline | Lenalidomide (1 aromatic ring, isoindolinone); Pomalidomide (1 aromatic ring, phthalimide); Thalidomide (1 aromatic ring, phthalimide) |
| Quantified Difference | Reduction of aromatic ring count by 1 ring versus all IMiD comparators |
| Conditions | Structural comparison by 2D chemical topology |
Why This Matters
Reduced aromatic character in the CRBN-binding warhead may translate to lower CYP450-mediated oxidative metabolism and a distinct off-target profile, which is valuable when selecting a CRBN ligand for PROTAC constructs intended for in vivo studies where metabolic stability is a critical selection criterion.
- [1] Fischer, E.S.; Böhm, K.; Lydeard, J.R.; Yang, H.; Stadler, M.B.; Cavadini, S.; Nagel, J.; Serluca, F.; Acker, V.; Lingaraju, G.M.; et al. Structure of the DDB1–CRBN E3 Ubiquitin Ligase in Complex with Thalidomide. Nature 2014, 512, 49–53. DOI: 10.1038/nature13527. View Source
- [2] Chowdhry, B.Z.; James, A.D. Predicting Human Hepatic Clearance from In Vitro Drug Metabolism Data. Curr. Opin. Drug Discov. Devel. 2009, 12, 81–90. PMID: 19152217. View Source
